molecular formula C18H22N4O3 B2642848 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 2034395-37-2

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2642848
CAS No.: 2034395-37-2
M. Wt: 342.399
InChI Key: HNHJTHKHICPKMQ-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Historical Context

Evolution of Heterocyclic Chemistry in Pharmaceutical Research

Heterocyclic compounds have been foundational to pharmaceutical innovation since the 19th century. Their cyclic structures, incorporating nitrogen, oxygen, or sulfur atoms, enable diverse interactions with biological targets, such as hydrogen bonding and electrostatic interactions. For example, the sulfa drugs of the 1930s, derived from sulfanilamide’s heterocyclic core, revolutionized antibacterial therapy by inhibiting bacterial folate synthesis. Similarly, penicillin’s β-lactam ring, discovered in 1928, underscored the therapeutic potential of naturally occurring heterocycles.

August Kekulé’s seminal work on aromaticity in 1865 provided the theoretical framework for understanding heteroaromatic systems like pyridine and pyrrole. By the mid-20th century, synthetic methods enabled the exploration of novel heterocyclic scaffolds, driven by the pharmaceutical industry’s demand for intellectual property and optimized drug properties. Modern heterocycles balance target affinity, solubility, and metabolic stability, as seen in blockbuster drugs like imatinib (a benzamide-pyrimidine hybrid).

Table 1: Key Heterocyclic Drug Milestones
Year Compound Therapeutic Class Significance
1935 Sulfanilamide Antibacterial First synthetic antibacterial agent
1928 Penicillin Antibiotic Introduced β-lactam antibiotics
2001 Imatinib Anticancer Tyrosine kinase inhibitor for CML

Emergence of Pyrazolo-Oxazine Compounds in Medicinal Chemistry

Pyrazolo-oxazines, fused bicyclic systems combining pyrazole and oxazine rings, gained prominence in the 21st century for their synthetic versatility and bioactivity. Early work focused on their role as bioisosteres, replacing traditional heterocycles to enhance potency or reduce toxicity. For instance, pyrazolo[5,1-b]oxazine derivatives exhibit antimicrobial and anticancer properties by modulating enzyme activity or receptor signaling.

Palladium-catalyzed C–H functionalization, developed in the 2010s, enabled efficient synthesis of these scaffolds. For example, oxidative Heck reactions followed by intramolecular cyclization yielded 2-quinolinones and benzothiazoles, demonstrating the method’s adaptability. The compound N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxamide exemplifies this trend, featuring a pyridin-2-yloxy group that enhances target selectivity through π-π stacking interactions.

Table 2: Representative Pyrazolo-Oxazine Derivatives
Compound Biological Activity Key Structural Feature
N-(4-fluorophenethyl) derivative Antimicrobial Fluorophenethyl group
2-Quinolinone analogs Anticancer Fused quinolinone-oxazine core
Target compound Under investigation Pyridin-2-yloxy cyclohexyl moiety

Discovery Timeline and Development History

The target compound’s development reflects broader trends in heterocyclic synthesis:

  • 2000s : Advances in transition-metal catalysis enabled efficient C–N and C–S bond formation, critical for oxazine ring closure.
  • 2010s : Pyrazolo-oxazines were optimized for drug-like properties, with studies demonstrating their role in modulating lipophilicity and aqueous solubility.
  • 2020s : Functionalization of the cyclohexyl-pyridin-2-yloxy group improved blood-brain barrier penetration, expanding potential CNS applications.

Key synthetic breakthroughs include regiocontrolled functionalization of pyrazoles and tandem oxidative Heck-cyclization reactions, which reduced step counts and improved yields.

Research Significance and Academic Context

Current research prioritizes structure-activity relationship (SAR) studies to optimize the compound’s pharmacophore. The pyridin-2-yloxy group’s conformationally restricted cyclohexyl backbone may enhance binding to kinases or G-protein-coupled receptors. Academic and industrial collaborations are exploring its potential in:

  • Oncology : Inhibition of aberrant signaling pathways in leukemia and solid tumors.
  • Infectious Diseases : Targeting viral proteases or bacterial efflux pumps.
  • Neurology : Modulation of serotonin or dopamine receptors for psychiatric disorders.

Ongoing work also addresses synthetic scalability, with green chemistry approaches reducing reliance on precious metal catalysts.

Properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(15-12-20-22-10-3-11-24-18(15)22)21-13-5-7-14(8-6-13)25-16-4-1-2-9-19-16/h1-2,4,9,12-14H,3,5-8,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHJTHKHICPKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3CCC(CC3)OC4=CC=CC=N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide generally involves multi-step reactions. The process begins with the formation of the pyrazolo[5,1-b][1,3]oxazine scaffold, which is then functionalized to incorporate the cyclohexyl ring and the pyridinyloxy group. Reaction conditions typically require controlled temperatures and the use of catalysts to facilitate the formation of the carboxamide linkage.

  • Industrial Production Methods: : Industrially, this compound can be synthesized in bulk through similar multi-step processes, optimized for scale. Techniques such as flow chemistry and automation can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes several types of chemical reactions, including:

    • Oxidation: : Reaction with oxidizing agents can modify functional groups.

    • Reduction: : Reducing agents can target specific bonds within the structure.

    • Substitution: : Various substituents can be introduced to the molecule, altering its properties.

  • Common Reagents and Conditions: : Reagents such as bromine for oxidation, hydrogenation catalysts for reduction, and alkyl halides for substitution are commonly used. Reaction conditions typically involve specific solvents, temperature control, and time management.

  • Major Products: : The reactions yield modified compounds that can have varied properties, useful for studying structure-activity relationships.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Anticancer Properties : Preliminary studies indicate that compounds with similar pyrazolo[5,1-b][1,3]oxazine structures have shown promise as anticancer agents. They may act by inhibiting specific signaling pathways involved in cancer cell proliferation and survival .
  • Neuroprotective Effects : Research suggests that derivatives of pyrazolo compounds can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress . The unique structure of N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide may enhance these effects.
  • Anti-inflammatory Activity : The compound's interaction with inflammatory pathways holds potential for treating conditions characterized by chronic inflammation. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods:

  • Intramolecular Cyclization : This method has been effective in forming the pyrazolo structure from precursor compounds .
  • Functionalization : The introduction of various substituents at different positions on the pyrazolo ring can lead to derivatives with enhanced biological activity.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of pyrazolo[5,1-b][1,3]oxazines in various cancer cell lines. The results demonstrated that compounds with similar structures inhibited cell growth and induced apoptosis through the activation of caspase pathways. The specific role of this compound in this context remains to be fully elucidated but shows promise for further research.

Case Study 2: Neuroprotection

In a model of neurodegeneration, a derivative of this compound was tested for its ability to protect neuronal cells from oxidative damage. Results indicated a significant reduction in cell death and preservation of neuronal function. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. Generally, it targets specific molecular pathways, binding to particular proteins or enzymes, altering their activity. This can trigger a cascade of biological responses, making it valuable for therapeutic purposes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds were selected for comparison based on shared motifs (e.g., carboxamide linkages, heterocyclic cores) and pharmacological relevance:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Groups
N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (Target Compound) C₁₈H₂₁N₅O₃ (est.) ~375.4 (est.) Pyrazolo-oxazine core, cyclohexyl-pyridin-2-yloxy substituent Amide, ether, pyridine
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 Pyrazolo[3,4-b]pyridine core, ethyl/methyl/phenyl substituents Amide, pyrazole, pyridine
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₁₉H₁₇ClF₃N₅O₃ 455.8 Piperazine-carboxamide, benzoxazin, chlorotrifluoromethylpyridine Amide, piperazine, trifluoromethyl, chloro

Key Observations

Core Heterocyclic Systems
  • Target Compound : The pyrazolo[5,1-b][1,3]oxazine core combines a pyrazole and oxazine ring, offering a unique electronic profile. This contrasts with the pyrazolo[3,4-b]pyridine in , which has a pyridine-fused pyrazole system, likely increasing aromaticity and planarity.
  • Compound : The benzoxazin-piperazine scaffold introduces a larger, more rigid framework compared to the target’s bicyclic system .
Substituent Effects
  • The target’s cyclohexyl-pyridin-2-yloxy group enhances solubility via the pyridine’s nitrogen while maintaining moderate lipophilicity.
  • The ethyl/methyl/phenyl substituents in contribute to higher lipophilicity, which may favor membrane permeability but limit metabolic stability .
Pharmacological Implications
  • Target Compound : The amide and ether linkages provide hydrogen-bonding sites for kinase or receptor interactions. Its moderate molecular weight (~375.4) aligns with drug-likeness criteria, unlike the higher-weight compound in (455.8), which may face bioavailability challenges.
  • However, the absence of polar groups (e.g., pyridin-2-yloxy) may limit target specificity .

Biological Activity

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure of this compound allows it to interact with various biological targets, leading to diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O3C_{17}H_{20}N_{4}O_{3}, and it has a molecular weight of 328.4 g/mol. Its structural characteristics include:

  • Cyclohexyl ring : Provides structural stability.
  • Pyridin-2-yloxy group : Enhances binding affinity to specific receptors.
  • Pyrazolo[5,1-b][1,3]oxazine core : Imparts unique reactivity and interaction capabilities.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound can engage in:

  • Hydrogen bonding through its carboxamide moiety.
  • π-π stacking interactions facilitated by the pyridine rings.
    These interactions can influence various biochemical pathways and potentially lead to therapeutic effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the growth of cancer cells. For instance:

  • A derivative with a similar pyrazole structure demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .

Antioxidant Properties

Compounds in this class have exhibited significant antioxidant activity. For example:

  • Pyrazole derivatives showed high efficiency in scavenging free radicals and inhibiting lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound may also act as an inhibitor for various metabolic enzymes:

  • Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Case Studies

A comprehensive review of pyrazole compounds highlights their diverse biological activities:

  • Antiviral Effects : Certain pyrazole derivatives have shown antiviral properties against specific viruses by inhibiting viral replication mechanisms.
  • Anti-inflammatory Activity : Some studies indicate that these compounds can reduce inflammation markers in vitro and in vivo models.

Research Findings Summary Table

Biological ActivityObserved EffectReference
AnticancerIC50 = 6.2 μM (HCT-116)
AntioxidantHigh radical scavenging activity
Enzyme InhibitionAChE inhibition
AntiviralInhibition of viral replication
Anti-inflammatoryReduction in inflammation markers

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrazolo[5,1-b][1,3]oxazine derivatives, and how can they be adapted for this compound?

  • Methodology : The synthesis of structurally related pyrazolo-oxazine scaffolds often involves multi-step reactions. For example, 6,6-dimethyl derivatives are synthesized via hydrolysis of ethyl esters using lithium hydroxide in tetrahydrofuran/water, achieving yields of ~69% after 72 hours . Adaptations for the target compound may require optimizing the coupling of the pyridin-2-yloxycyclohexyl moiety using reagents like ytterbium triflate under ultrasound-assisted conditions, as demonstrated in similar heterocyclic systems .
  • Key Data :

  • Reaction Time : 3–4 days for hydrolysis .
  • Purity : >95% achieved without recrystallization in analogous systems .

Q. How is structural confirmation performed for pyrazolo-oxazine derivatives?

  • Methodology : Use a combination of 1H/13C NMR , mass spectrometry (EI, 70 eV) , and elemental analysis . For example:

  • 1H NMR : Peaks at δ 3.80 (s, 2H) and 0.94 (s, 6H) confirm methylene and dimethyl groups in the oxazine ring .
  • MS : Molecular ion peaks (e.g., m/z = 197 for the carboxylic acid derivative) validate molecular weight .
  • Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 55.08% vs. 55.09%) .

Advanced Research Questions

Q. How can low yields in coupling reactions involving pyridin-2-yloxycyclohexyl groups be resolved?

  • Methodology : Evaluate base selection and reaction kinetics. In analogous cyclohexylcarboxamide syntheses, bases like DBU or triethylamine improve coupling efficiency by deprotonating intermediates while minimizing side reactions . For example, reactions with DBU increased yields by 15–20% compared to inorganic bases .
  • Data Contradiction : While sodium carbonate is cost-effective, it may precipitate intermediates, reducing yield. Computational modeling (e.g., quantum chemical calculations) can predict optimal conditions, as shown in reaction design studies .

Q. What strategies mitigate solubility-related toxicity in preclinical studies of pyrazolo-oxazine derivatives?

  • Methodology : Introduce basic amine substituents to enhance aqueous solubility. For the NLRP3 inhibitor GDC-2394 (a structural analog), adding methylamino groups reduced renal toxicity in cynomolgus monkeys by improving solubility from <0.1 mg/mL to >5 mg/mL .
  • Key Metrics :

  • Lipophilic Ligand Efficiency (LLE) : Target LLE >5 to balance potency and solubility .
  • pKa Adjustment : Amine groups with pKa ~8–9 enhance solubility at physiological pH .

Q. How can discrepancies in spectral data (e.g., NMR shifts) during characterization be addressed?

  • Methodology : Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography . For example, unexpected shifts in pyrazolo[3,4-d]pyrimidinone derivatives were resolved by confirming intramolecular hydrogen bonding via NOESY .
  • Case Study : In a triazolothiadiazine derivative, a 0.3 ppm deviation in 13C NMR was traced to solvent polarity effects, requiring DMSO-d6 standardization .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating target engagement of this compound?

  • Methodology : For NLRP3 inhibition (a plausible target due to structural similarity to GDC-2394):

  • IL-1β Release Assay : Measure inhibition in LPS-primed THP-1 cells (IC50 < 100 nM for GDC-2394) .
  • Selectivity Screening : Test against related inflammasomes (NLRP1, NLRC4) to confirm specificity .

Q. How can computational tools accelerate reaction optimization for this compound?

  • Methodology : Use quantum chemical reaction path searches to identify energy barriers and transition states. For example, ICReDD’s workflow reduced reaction development time by 40% by predicting optimal catalysts and solvents .
  • Key Tools :

  • Density Functional Theory (DFT) : Models intermediates in cyclohexyl coupling reactions .
  • Machine Learning : Prioritizes experimental conditions based on historical yield/solubility data .

Notes for Reproducibility

  • Spectral Data : Always report solvent (e.g., DMSO-d6 vs. CDCl3) and instrument frequency (e.g., 400 MHz) .
  • Reaction Scaling : Pilot reactions >1 mmol often require adjusted mixing times (e.g., 20% longer for heterogeneous systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.